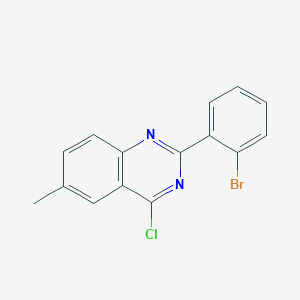

2-(2-Bromophenyl)-4-chloro-6-methylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Synthetic Organic Chemistry

The quinazoline core is a key constituent in over 200 naturally occurring alkaloids and has been identified as a pharmacophore in numerous synthetic compounds with a wide spectrum of biological activities. This has rendered the quinazoline scaffold a molecule of immense interest to medicinal chemists and organic chemists alike. The development of efficient synthetic routes to functionalized quinazolines is a continuous area of research, aiming to create novel compounds with enhanced or specific properties. The adaptability of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties for diverse applications.

Overview of Halogenated and Methyl-Substituted Quinazoline Derivatives in Contemporary Chemical Research

The introduction of halogen atoms and methyl groups onto the quinazoline scaffold significantly influences its chemical reactivity and biological profile. Halogenated quinazolines, particularly those containing chlorine and bromine, are highly valuable synthetic intermediates. The presence of a halogen, especially a chlorine atom at the 4-position, activates this site for nucleophilic substitution reactions, providing a gateway to a wide range of 4-substituted quinazoline derivatives.

Methyl groups, on the other hand, can modulate the lipophilicity and metabolic stability of the molecule. The strategic placement of these substituents is a key aspect of modern drug design and materials science, allowing for the creation of molecules with tailored functionalities.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-4-chloro-6-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2/c1-9-6-7-13-11(8-9)14(17)19-15(18-13)10-4-2-3-5-12(10)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFMFNPKWGICBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties of 2 2 Bromophenyl 4 Chloro 6 Methylquinazoline

General Synthetic Routes

A common and effective method for the synthesis of 2-aryl-4-chloroquinazolines involves a two-step sequence:

Formation of the 2-Aryl-6-methylquinazolin-4(3H)-one Intermediate: The synthesis generally commences with a substituted anthranilamide, in this case, 2-amino-5-methylbenzamide. This starting material is then condensed with 2-bromobenzaldehyde. This reaction can be carried out under various conditions, often with a catalyst, to yield 2-(2-bromophenyl)-6-methylquinazolin-4(3H)-one.

Chlorination of the Quinazolinone: The resulting quinazolinone is then treated with a chlorinating agent to convert the hydroxyl group at the 4-position to a chloro group. Reagents commonly employed for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). derpharmachemica.com This step is crucial as it introduces the reactive handle for subsequent modifications.

Ring-Closure Strategies

Predicted Chemical Properties

While specific experimental data for this compound is not widely available in the public domain, its chemical properties can be predicted based on the behavior of analogous compounds.

| Property | Predicted Value/Behavior |

| Physical State | Likely a solid at room temperature. |

| Melting Point | Expected to have a relatively high melting point, characteristic of rigid aromatic compounds. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and THF, with limited solubility in polar solvents like water. |

| Reactivity | The 4-chloro position is the most reactive site for nucleophilic aromatic substitution. The C-Br bond on the phenyl ring can participate in palladium-catalyzed cross-coupling reactions. |

Chemical Transformations and Reactivity of 2 2 Bromophenyl 4 Chloro 6 Methylquinazoline

Nucleophilic Substitution Reactions at C-4 (Chlorine Displacement)

The C-4 position of the quinazoline (B50416) ring is highly activated towards nucleophilic attack, a consequence of the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity makes the chloro substituent at this position an excellent leaving group, facilitating a wide range of nucleophilic aromatic substitution (SNAr) reactions.

Introduction of Diverse Chemical Functionalities via SNAr

The displacement of the C-4 chlorine atom in 2-(2-Bromophenyl)-4-chloro-6-methylquinazoline can be readily achieved with a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups, leading to the synthesis of novel quinazoline derivatives with potentially altered biological or physical properties.

The reaction with primary and secondary amines, for instance, proceeds under mild conditions to yield 4-aminoquinazoline derivatives. This transformation is of particular significance in drug discovery, as the 4-aminoquinazoline moiety is a key pharmacophore in numerous kinase inhibitors. Similarly, reaction with alkoxides or phenoxides leads to the formation of 4-alkoxy- or 4-aryloxyquinazolines, while treatment with thiolates provides the corresponding 4-thioether analogues. The general scheme for these reactions is depicted below:

| Nucleophile (Nu-H) | Product | Functional Group Introduced |

| R-NH₂ (Primary Amine) | 2-(2-Bromophenyl)-6-methyl-N-R-quinazolin-4-amine | Substituted Amino |

| R₂NH (Secondary Amine) | 2-(2-Bromophenyl)-6-methyl-N,N-R₂-quinazolin-4-amine | Disubstituted Amino |

| R-OH (Alcohol) | 4-Alkoxy-2-(2-bromophenyl)-6-methylquinazoline | Alkoxy |

| Ar-OH (Phenol) | 4-Aryloxy-2-(2-bromophenyl)-6-methylquinazoline | Aryloxy |

| R-SH (Thiol) | 4-(Alkylthio)-2-(2-bromophenyl)-6-methylquinazoline | Alkylthio |

Electrophilic Aromatic Substitution on the Quinazoline Core and Phenyl Moiety

Conversely, the pendant 2-(2-bromophenyl) group is more susceptible to electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-directing substituent. Therefore, electrophilic attack is most likely to occur at the positions para and ortho to the bromine atom (C-4' and C-6' of the phenyl ring, respectively). Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be employed to functionalize this phenyl moiety, provided that the reaction conditions are compatible with the quinazoline core.

Cross-Coupling Reactions at Halogen Centers (Bromine and Chlorine)

The presence of two distinct halogen atoms—a chlorine at C-4 of the quinazoline ring and a bromine on the phenyl substituent—provides orthogonal handles for transition metal-catalyzed cross-coupling reactions. The differential reactivity of C-Cl and C-Br bonds under various catalytic systems allows for selective functionalization at either position. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, the C-4 chloro of the quinazoline is activated towards oxidative addition, making competitive or selective coupling possible depending on the reaction conditions.

Carbon-Carbon Bond Formation (e.g., Heck, Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds. For this compound, these reactions can be directed to either the C-4 or the C-2' position.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organic halide, can be utilized to introduce new aryl or vinyl substituents. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at either the C-Br or the C-4 Cl position. For instance, milder conditions would likely favor reaction at the more reactive C-Br bond. nih.gov

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the halogenated positions with alkenes. Similar to the Suzuki coupling, selectivity can be achieved based on the relative reactivity of the C-Br and C-4 Cl bonds. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties. This reaction is particularly useful for the synthesis of extended π-conjugated systems. The C-4 position of 4-chloroquinazolines is known to be reactive in Sonogashira couplings. researchgate.net

Below is a table summarizing the expected outcomes of these cross-coupling reactions:

| Reaction | Coupling Partner | Expected Site of Primary Reaction | Product Type |

| Suzuki | Arylboronic acid | C-2' (Bromine) or C-4 (Chlorine) | Biaryl-substituted quinazoline |

| Heck | Alkene | C-2' (Bromine) or C-4 (Chlorine) | Alkene-substituted quinazoline |

| Sonogashira | Terminal alkyne | C-4 (Chlorine) or C-2' (Bromine) | Alkyne-substituted quinazoline |

Carbon-Heteroatom Bond Formation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for the formation of carbon-nitrogen bonds. This reaction can be applied to this compound to introduce a wide range of primary and secondary amines at either the C-4 or the C-2' position. wikipedia.org The choice of ligand is crucial in determining the efficiency and selectivity of the reaction. Similarly, analogous copper-catalyzed couplings can be employed for the formation of C-O and C-S bonds.

Functional Group Interconversions on the Methyl Group at C-6

The methyl group at the C-6 position of the quinazoline ring offers another site for chemical modification. While the methyl group itself is relatively unreactive, it can be transformed into other functional groups through various synthetic strategies.

One common approach is free-radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, to form a 6-(bromomethyl)quinazoline (B3046879) derivative. This benzylic bromide is a versatile intermediate that can be readily converted into a variety of other functional groups through nucleophilic substitution reactions. For example, it can be transformed into alcohols, ethers, amines, nitriles, and other functionalities.

Alternatively, the methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. These transformations provide access to a new range of derivatives with different electronic and steric properties.

| Reagent(s) | Transformation | Product Functional Group |

| N-Bromosuccinimide (NBS), light/initiator | Radical Bromination | 6-(Bromomethyl) |

| Strong Oxidizing Agent (e.g., KMnO₄) | Oxidation | 6-Carboxy |

Heterocyclic Ring Modifications and Derivatization

The quinazoline scaffold is a privileged structure in medicinal chemistry, and its modification is a key strategy for developing new chemical entities. The reactivity of the nitrogen atoms within the quinazoline ring allows for various derivatization reactions, including the addition of alkyl and acyl groups.

N-Alkylation and N-Acylation Reactions

While specific studies on the N-alkylation and N-acylation of this compound are not extensively detailed in the literature, the general reactivity of the quinazoline and quinazolinone core provides a strong precedent for these transformations. The nitrogen atoms in the quinazoline ring can act as nucleophiles, attacking alkylating or acylating agents.

N-alkylation of quinazolinone derivatives is often achieved by reacting the substrate with alkyl halides, such as ethyl chloroacetate (B1199739) or benzyl (B1604629) chloride, in the presence of a base. Common conditions involve using potassium carbonate or cesium carbonate in an aprotic solvent like DMF. These reactions typically lead to the formation of N-alkylation products in good yields. For instance, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate results in the corresponding N-alkylated product. Similarly, N-arylation of 4-chloroquinazolines can be efficiently carried out using microwave-mediated methods, which are compatible with a range of substituted anilines. nih.govnih.gov

Acylation reactions can introduce a carbonyl group, creating amides and other derivatives. The structure of N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide serves as an example of an N-acylated quinazolinone, demonstrating the feasibility of this type of modification on the quinazoline scaffold.

Table 1: Examples of N-Alkylation/Acylation on Quinazoline Scaffolds This table is illustrative of general quinazoline reactivity and not specific to this compound.

| Reaction Type | Reagent | Base/Catalyst | Product Type |

| N-Alkylation | Ethyl 6-bromohexanoate | K₂CO₃ / DMF | N-alkylated quinazolinone |

| N-Alkylation | Benzyl chloride | Cs₂CO₃ | N-benzylated quinazolinone |

| N-Arylation | Substituted Anilines | Base-free (Microwave) | 4-Anilinoquinazoline |

| N-Acylation | Acyl Chlorides | N/A | N-acylated quinazolinone |

Formation of Hybrid Scaffolds and Conjugates

The title compound is an ideal precursor for the synthesis of complex hybrid scaffolds and molecular conjugates due to its multiple functional handles. The 2-(2-bromophenyl) group allows for transition metal-catalyzed cross-coupling reactions, while the 4-chloro substituent is susceptible to nucleophilic substitution, enabling the attachment of various molecular fragments.

The synthesis of polynuclear N-fused hybrid scaffolds often leverages bromoaryl-substituted heterocycles. For example, copper-catalyzed C(sp²)–N coupling and subsequent intramolecular cyclization of 2-(2-bromoaryl)benzimidazoles with building blocks like cyanamide (B42294) or cyclic ureas can yield trinuclear N-fused hybrid systems. researchgate.net This strategy could be applied to this compound to construct novel fused heterocyclic systems.

Molecular hybridization is another key strategy. By combining the quinazoline scaffold with other pharmacophores, new chemical entities with potentially enhanced biological activities can be created. nih.govacs.org For instance, the synthesis of 2-phenyl quinoline (B57606) hydrazide derivatives demonstrates how a bromophenyl-substituted heterocycle can be converted into a key intermediate (a carbohydrazide) and then reacted with various reagents to form a library of hybrid molecules. nih.gov A complex conjugate, N'-[2-[2-[(4-bromophenyl)methyl]-4-oxoquinazolin-3-yl]acetyl]-2-oxochromene-3-carbohydrazide, exemplifies the intricate molecular architectures that can be constructed from a bromophenyl-substituted quinazolinone core. nih.gov

Table 2: Strategies for Hybrid Scaffold Formation This table outlines potential strategies based on the reactivity of the functional groups present in this compound.

| Reactive Site | Reaction Type | Potential Partner Molecule | Resulting Structure |

| 2-(2-Bromophenyl) | Suzuki or Buchwald-Hartwig Coupling | Boronic acids, Amines | Biaryl or N-aryl conjugates |

| 4-Chloro position | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alcohols | 4-Amino, 4-Thio, or 4-Alkoxy-quinazolines |

| Quinazoline N-atoms | Cyclization/Annulation | Bifunctional Reagents | Fused Polycyclic Systems |

Oxidative and Reductive Transformations of the Quinazoline Ring System

The quinazoline ring system can undergo both oxidative and reductive transformations, altering its electronic properties and structure.

Oxidative Transformations: The nitrogen atoms of the quinazoline ring can be oxidized to form N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). nih.gov This reaction can lead to the formation of quinazoline 1-oxides or 3-oxides, which are valuable intermediates for further synthesis, such as the preparation of benzodiazepine (B76468) analogues. nih.gov

The quinazoline ring can also be formed through oxidative processes. For example, dihydroquinazoline (B8668462) intermediates can be aromatized to the corresponding quinazoline via oxidation. mdpi.com This dehydrogenation can be achieved using various catalytic systems, such as CuCl/DABCO/4-HO-TEMPO, or reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govmdpi.com Furthermore, methyl groups attached to the quinazoline ring can be reactive; for instance, the methyl group at the C-4 position of a quinazoline-3-oxide has been shown to undergo acetoxylation when treated with acetic anhydride. nih.gov

Reductive Transformations: The quinazoline ring is susceptible to reduction under various conditions. Catalytic hydrogenation of the pyrimidine (B1678525) portion of the 4(3H)-quinazolinone ring system has been accomplished using catalysts like palladium or platinum oxide, yielding 1,2-dihydro derivatives. nih.gov More extensive reduction using platinum oxide can also lead to the hydrogenation of the benzene (B151609) ring, resulting in octahydro-4(1H)-quinazolinones. nih.gov Similarly, the related quinoline ring system can be selectively hydrogenated to its 1,2,3,4-tetrahydro derivative using Ziegler-type catalysts. researchgate.net

The 4-chloro substituent can also be a site for reduction. While specific conditions for the reductive dehalogenation of this compound are not detailed, this transformation is a common reaction in organic synthesis, typically achieved through catalytic hydrogenation or with hydride reagents. It is noteworthy, however, that the choice of catalyst is critical, as certain systems may be ineffective; for example, a Ziegler-type catalyst used for quinoline hydrogenation was found to be inactive for the reduction of 4-chloro-2-methylquinoline. researchgate.net

Table 3: Summary of Oxidative and Reductive Transformations on the Quinazoline Scaffold

| Transformation | Reagent/Catalyst | Product |

| Oxidation | ||

| N-Oxidation | m-CPBA or H₂O₂ | Quinazoline N-oxide nih.gov |

| Aromatization | CuCl/TEMPO, DDQ | Quinazoline from Dihydroquinazoline nih.govmdpi.com |

| Methyl Group Oxidation | Acetic Anhydride | Acetoxylated Methyl Group nih.gov |

| Reduction | ||

| Pyrimidine Ring Hydrogenation | Pd or PtO₂ | 1,2-Dihydroquinazolinone nih.gov |

| Benzene Ring Hydrogenation | PtO₂ | Tetrahydro- or Octahydro-quinazoline nih.gov |

| Reductive Dehalogenation | Catalytic Hydrogenation | 4-H-Quinazoline |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-(2-Bromophenyl)-4-chloro-6-methylquinazoline is anticipated to display a series of signals corresponding to the aromatic protons and the methyl group. The protons of the quinazoline (B50416) ring system and the bromophenyl substituent will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methyl group at the C6 position is expected to resonate as a singlet in the upfield region, around δ 2.5 ppm.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum will show distinct signals for the methyl carbon, the aromatic CH carbons, the halogen-substituted carbons, and the quaternary carbons of the fused ring system. The carbon bearing the bromine atom (C2' of the phenyl ring) and the carbon bearing the chlorine atom (C4 of the quinazoline ring) are expected to have their chemical shifts influenced by the electronegativity of the respective halogens.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (at C6) | ~2.5 (s) | ~21-22 |

| H5 | ~7.8-8.0 (d) | ~125-127 |

| H7 | ~7.5-7.7 (dd) | ~135-137 |

| H8 | ~7.9-8.1 (d) | ~128-130 |

| H3' | ~7.4-7.6 (m) | ~131-133 |

| H4' | ~7.3-7.5 (m) | ~127-129 |

| H5' | ~7.2-7.4 (m) | ~130-132 |

| H6' | ~7.6-7.8 (d) | ~122-124 |

| C2 | - | ~160-162 |

| C4 | - | ~163-165 |

| C4a | - | ~122-124 |

| C6 | - | ~138-140 |

| C8a | - | ~150-152 |

| C1' | - | ~138-140 |

Note: The predicted chemical shifts are estimations based on the analysis of similar structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between adjacent protons. For instance, correlations are expected between H7 and H8 on the quinazoline ring, and among the protons of the 2-bromophenyl group (H3' to H6').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This will be crucial for assigning the carbons of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₅H₁₀BrClN₂. The presence of bromine and chlorine atoms will be evident from the characteristic isotopic pattern of the molecular ion peak.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinazolines involve the loss of substituents and cleavage of the heterocyclic ring. For this compound, initial fragmentation might involve the loss of a chlorine radical or a bromine radical. Subsequent fragmentations could include the loss of the methyl group or cleavage of the quinazoline ring system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| C=N (Quinazoline) | 1620-1580 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

The IR spectrum will confirm the presence of the aromatic rings and the carbon-nitrogen double bonds of the quinazoline core. The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹. The characteristic stretching vibrations for the C=N and C=C bonds of the aromatic system will be observed in the 1620-1450 cm⁻¹ region. The presence of the carbon-chlorine and carbon-bromine bonds will be indicated by absorption bands in the lower frequency region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this compound has not been specifically reported, analysis of similar substituted quinazoline structures allows for a reliable prediction of its key structural features. For instance, the quinazoline core is expected to be nearly planar. The dihedral angle between the quinazoline ring system and the 2-(2-bromophenyl) substituent will be influenced by the steric hindrance imposed by the bromine atom at the ortho position. This steric strain is likely to cause a significant twist of the phenyl ring out of the plane of the quinazoline moiety.

To illustrate the typical crystallographic parameters for related compounds, the following table presents data for various substituted quinazolines.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4-Chloro-6,7-dimethoxyquinoline | Orthorhombic | P2₁2₁2₁ | 7.123 (2) | 11.456 (4) | 12.011 (4) | 90 | researchgate.net |

| 2-Phenyl-3H-quinazoline-4-thione | Monoclinic | P2₁/c | 10.345 (2) | 5.891 (1) | 19.456 (4) | 98.76 (3) | |

| 4-(Methylthio)-2-phenylquinazoline | Monoclinic | P2₁/c | 11.589 (2) | 5.901 (1) | 18.234 (4) | 94.53 (3) |

Note: Data for quinoline (B57606) and other quinazoline derivatives are provided for comparative purposes.

Based on these related structures, it can be inferred that this compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). The unit cell dimensions would be influenced by the packing of the molecules in the crystal lattice, which is in turn governed by intermolecular interactions such as π-π stacking and halogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For quinazoline derivatives, the UV-Vis spectra typically exhibit two main absorption bands. researchgate.net

The first band, usually observed in the shorter wavelength region (around 240–300 nm), is attributed to a π → π* transition within the aromatic rings. The second, longer-wavelength band (typically between 310–425 nm) is generally assigned to an n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the quinazoline ring. researchgate.net

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of the substituents on the quinazoline core. In the case of this compound, the following effects can be anticipated:

The 2-(2-Bromophenyl) group: The phenyl substituent will contribute to the π-system, and its conjugation with the quinazoline ring will influence the energy of the π → π* transition. The ortho-bromo substituent may cause a slight bathochromic (red) shift due to its electron-donating mesomeric effect, although its electron-withdrawing inductive effect could counteract this.

The 4-Chloro group: The chlorine atom, being an auxochrome, can influence the electronic transitions. Its electron-withdrawing nature may lead to a hypsochromic (blue) shift of the n → π* transition.

The 6-Methyl group: The methyl group is a weak electron-donating group and is expected to have a minor bathochromic effect on the π → π* transition.

The following table provides UV-Vis absorption data for some related quinazoline derivatives, which can serve as a reference for predicting the spectrum of the title compound.

| Compound Name | Solvent | λmax 1 (nm) (log ε) | λmax 2 (nm) (log ε) | Ref. |

| 2-Phenylquinazolin-4(3H)-one | Ethanol | 238 (4.45) | 304 (3.88), 314 (3.86) | |

| 2-(4-Chlorophenyl)quinazolin-4(3H)-one | Ethanol | 243 (4.48) | 305 (3.91), 315 (3.89) | |

| 4-Chloro-2-styrylquinazoline derivatives | Methanol | ~280-350 | - | nih.gov |

| General Quinazoline Derivatives | Acetonitrile | 240-300 | 310-425 | researchgate.net |

Based on this comparative data, it is reasonable to predict that this compound will exhibit a complex UV-Vis spectrum with a strong absorption band in the 250-290 nm range and a weaker, broader band at longer wavelengths, likely above 320 nm. The solvent used for the measurement will also play a role in the exact peak positions due to solvatochromic effects.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and molecular geometry of organic molecules like this compound.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, the optimization would reveal key structural parameters. The planarity of the quinazoline ring system, the dihedral angle between the quinazoline core and the 2-(2-bromophenyl) substituent, and the precise bond lengths and angles involving the chloro and methyl groups would be determined.

The electronic structure, described by the distribution of electrons within the molecule, is also a primary output of DFT calculations. This information helps in understanding the molecule's stability, reactivity, and spectroscopic characteristics. While specific DFT data for this compound is not available in the cited literature, studies on similar quinazoline derivatives provide a framework for what would be expected. For instance, calculations on related 2-aryl-quinazolines would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve reliable results.

Table 1: Predicted Bond Lengths and Angles for a Representative 2-Aryl-4-chloroquinazoline Structure (Illustrative Data)

| Parameter | Predicted Value |

| C4-Cl Bond Length | ~1.75 Å |

| C2-N1 Bond Length | ~1.32 Å |

| C2-C(Aryl) Bond Length | ~1.49 Å |

| Dihedral Angle (Quinazoline-Aryl) | 45-60° |

Note: This table is illustrative and based on general values for similar structures, as specific data for this compound was not found in the searched literature.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. beilstein-journals.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. beilstein-journals.org The energy and spatial distribution of these orbitals are crucial in determining the nature of chemical reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would reveal the distribution of these key orbitals. It is anticipated that the HOMO would be distributed over the electron-rich quinazoline ring and the phenyl substituent, while the LUMO would be localized on the quinazoline core, particularly around the C4 carbon attached to the electron-withdrawing chlorine atom. This would suggest that the C4 position is the primary site for nucleophilic attack, a common feature in 4-chloroquinazoline (B184009) derivatives.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinazoline (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on the ESP map represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For a molecule like this compound, which has a degree of conformational flexibility due to the rotation around the single bond connecting the phenyl ring to the quinazoline core, MD simulations are particularly useful. These simulations can explore the potential energy surface and identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with a biological target, such as a receptor binding site, where a specific conformation may be required for activity. The simulations would typically be performed in a solvent environment to mimic physiological conditions.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are extensively used to elucidate the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental techniques alone. This involves mapping out the entire reaction pathway, from reactants to products, including any intermediates and transition states.

A key aspect of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, a particularly relevant reaction to study would be the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. Computational chemists can model this reaction by identifying the structure of the transition state. This involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Vibrational frequency analysis is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on the SNAr of 4-chloroquinazolines have shown that the reaction typically proceeds through a Meisenheimer-like intermediate. DFT calculations can be used to determine the activation energies for the formation of this intermediate and its subsequent decomposition to products, providing a quantitative understanding of the reaction's feasibility and kinetics. mdpi.com

Energy Profile Analysis for Reaction Pathways

Currently, specific documented energy profile analyses for the reaction pathways involving this compound are not available. In principle, such an analysis would involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map the energy landscape of a chemical reaction. This would include identifying the energies of reactants, transition states, intermediates, and products.

For this compound, a key reaction pathway of interest would be the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chloro group is displaced. A theoretical energy profile for such a reaction would typically show:

Reactants: The initial energy level of this compound and the incoming nucleophile.

Transition State 1 (TS1): The energy barrier that must be overcome for the nucleophile to attack the C4 carbon, leading to the formation of a Meisenheimer complex.

Meisenheimer Intermediate: A relatively stable intermediate where both the chloro group and the nucleophile are attached to the C4 carbon.

Transition State 2 (TS2): The energy barrier for the departure of the chloride leaving group.

Products: The final energy level of the substituted quinazoline product and the chloride ion.

Structure-Reactivity Relationship (SRR) Studies

While specific Quantitative Structure-Activity Relationship (QSAR) or other SRR studies for this compound are not found in the reviewed literature, the structural features of the molecule allow for informed hypotheses about its reactivity.

The quinazoline core, being an electron-deficient aromatic system, is activated towards nucleophilic attack. The reactivity of the C4 position is significantly enhanced by the presence of the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring.

Key Structural Features Influencing Reactivity:

| Substituent | Position | Predicted Effect on Reactivity |

| 4-chloro group | C4 | Acts as a good leaving group in SNAr reactions. |

| 6-methyl group | C6 | An electron-donating group that may slightly decrease the overall electrophilicity of the quinazoline ring, but its effect on the C4 position is likely modest. |

| 2-(2-Bromophenyl) group | C2 | The electronic effect of this large group is complex. The phenyl ring itself can participate in resonance, while the bromo substituent is electron-withdrawing via induction but can be weakly electron-donating through resonance. Its steric bulk may also influence the approach of reactants. |

A systematic SRR study would involve synthesizing a series of analogues with variations at these positions and correlating the changes in chemical structure with observed reaction rates or biological activities.

In Silico Predictions of Chemical Behavior and Interactions

In the absence of direct experimental or computational studies, in silico tools can be used to predict the chemical behavior and potential interactions of this compound.

Predicted Physicochemical Properties (Illustrative):

| Property | Predicted Value | Method |

| Molecular Weight | 348.62 g/mol | Calculation |

| LogP | ~4.5-5.0 | Various prediction algorithms |

| pKa (most basic) | ~1.5-2.5 (for a ring nitrogen) | Computational prediction |

| Polar Surface Area | ~25-30 Ų | Computational prediction |

Molecular Docking and Interaction Predictions:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this could be used to predict its binding affinity and mode of interaction with biological targets, such as protein kinases, which are often targeted by quinazoline-based inhibitors.

A hypothetical docking study would involve:

Obtaining the 3D structure of a target protein.

Generating a 3D model of this compound.

Using docking software to place the ligand into the binding site of the protein.

Scoring the different poses to predict the most likely binding mode and affinity.

Predicted interactions would likely involve hydrogen bonding with the quinazoline nitrogens and hydrophobic interactions involving the phenyl and methyl groups. The bromophenyl moiety could engage in halogen bonding or other specific interactions within the binding pocket.

Conclusion

Applications in Chemical Synthesis and Materials Science Excluding Prohibited Biological/clinical Aspects

Role as a Key Synthetic Intermediate for Complex Chemical Architectures

The primary application of 2-(2-Bromophenyl)-4-chloro-6-methylquinazoline in a non-biological context is its role as a key synthetic intermediate. Its structure contains two distinct and strategically positioned halogen atoms that can be selectively addressed through different chemical reactions, making it an ideal platform for the convergent assembly of complex molecular architectures. rsc.org

The chlorine atom at the C4 position of the quinazoline (B50416) ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This high reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. researchgate.net This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to generate diverse 4-substituted quinazoline derivatives. Numerous studies document the regioselective substitution at the 4-position of chloroquinazolines. mdpi.comnih.gov

Simultaneously, the bromine atom on the phenyl ring at the C2 position provides a handle for transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (with organoboron reagents) and Heck coupling, are powerful methods for forming new carbon-carbon bonds. nih.govwikipedia.org This enables the attachment of various aryl, heteroaryl, or vinyl groups to the phenyl ring, significantly increasing the molecular complexity. The differential reactivity of the C-Cl bond (via SNAr) and the C-Br bond (via cross-coupling) allows for a stepwise and controlled functionalization strategy.

This dual reactivity is summarized in the table below:

| Reactive Site | Position | Type of Reaction | Potential Reagents/Catalysts | Resulting Functionality |

| Chloro Group | C4 of Quinazoline | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 4-amino, 4-alkoxy, 4-thioether derivatives |

| Bromo Group | C2' of Phenyl Ring | Pd-catalyzed Cross-Coupling (e.g., Suzuki) | Arylboronic acids, Alkenes | Bi-aryl systems, Styrenyl derivatives |

By leveraging this orthogonal reactivity, chemists can design multi-step synthetic pathways to create elaborate molecules with precisely defined structures for various applications in materials science.

Scaffold for the Design of Novel Chemical Entities

The rigid, planar quinazoline core serves as an excellent scaffold for building novel chemical entities with tailored properties. By modifying the reactive handles of this compound, its electronic and structural characteristics can be fine-tuned for specific functions.

The quinazoline ring system is inherently electron-deficient, making it a suitable acceptor (A) unit in the design of donor-acceptor (D-A) molecules for organic electronic materials. By attaching electron-donating moieties to the this compound scaffold, materials with tunable optoelectronic properties can be developed.

For instance, a Suzuki-Miyaura cross-coupling reaction at the bromophenyl position can be used to introduce electron-rich groups like carbazole, dimethyldihydroacridine, or phenothiazine. The resulting D-A molecule could exhibit properties such as intramolecular charge transfer (ICT), which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical calculations have shown that quinazoline-based covalent organic frameworks (Q-COFs) can possess direct band-gaps and high optical absorption, making them promising for photovoltaic applications. rsc.org The ability to modify the scaffold allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance.

The quinazoline framework is a promising platform for the development of molecular sensors. The nitrogen atoms within the pyrimidine ring can act as chelating sites for metal ions. By replacing the 4-chloro group with a fluorophore or a chromophore via nucleophilic substitution, a sensor molecule can be constructed.

Upon binding of a specific analyte (e.g., a metal cation) to the quinazoline nitrogen atoms or another appended receptor site, a detectable change in the optical properties of the molecule, such as fluorescence quenching or enhancement, can occur. This principle has been demonstrated in various quinoline- and quinazoline-based chemosensors. The 2-(2-Bromophenyl) group could be further functionalized to enhance selectivity or to anchor the sensor to a solid support for practical applications.

The difunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers. Step-growth polymerization can be achieved by reacting both the chloro and bromo sites. For example, polycondensation via sequential nucleophilic substitution and Suzuki-Miyaura coupling could lead to the formation of novel conjugated polymers with a quinazoline unit in the backbone, potentially useful in organic electronics.

Furthermore, the planar and aromatic nature of the quinazoline core promotes its use in supramolecular chemistry. These flat structures can participate in π-π stacking interactions, driving the self-assembly of molecules into ordered, non-covalent structures like columns or sheets. Recently, quinazoline-linked covalent organic frameworks (COFs) have been constructed, demonstrating the utility of this scaffold in creating robust, porous materials with high chemical stability and potential applications in photocatalysis. nih.govbohrium.com The specific substitution pattern of this compound offers a well-defined geometry for directing such assemblies.

Advanced Chemical Process Development

The synthesis of derivatives from this compound benefits from modern advancements in chemical process development. The use of transition-metal catalysis, particularly with palladium, is central to the efficient functionalization of the bromophenyl group. nih.gov Modern catalyst systems, often employing specialized phosphine (B1218219) or N-heterocyclic carbene ligands, allow for Suzuki-Miyaura and other cross-coupling reactions to be performed under mild conditions with high yields and excellent functional group tolerance. wikipedia.org

Similarly, advancements in nucleophilic aromatic substitution reactions, including the use of microwave-assisted synthesis, can significantly accelerate the derivatization of the 4-chloro position, leading to rapid and efficient library synthesis of novel compounds. nih.gov These advanced processes are crucial for exploring the full potential of this versatile building block in the development of new materials.

Future Research Directions and Outlook

Development of More Sustainable and Highly Efficient Synthetic Routes

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could provide a more streamlined and atom-economical approach to the quinazoline (B50416) core of the target molecule. nih.govacs.orgresearchgate.net These reactions, by combining three or more starting materials in a single step, can significantly reduce the number of synthetic operations and purification steps. nih.govacs.orgresearchgate.net

Metal-Free Synthesis: Exploring metal-free catalytic systems is a significant trend in green chemistry. nih.govfrontiersin.org For the synthesis of 2-(2-Bromophenyl)-4-chloro-6-methylquinazoline, this could involve the use of organocatalysts or iodine-mediated reactions, which offer milder reaction conditions and avoid the use of potentially toxic and expensive transition metals. nih.govnih.govfrontiersin.org

Novel Catalysts: The investigation of novel catalytic systems, such as magnetic nanoparticles, could offer advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes. bohrium.comnih.gov

A comparative table of potential future synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. | Design of novel MCRs for substituted quinazolines. |

| Metal-Free Synthesis | Avoidance of toxic metals, milder reaction conditions. | Development of efficient organocatalytic systems. |

| Novel Catalysts | Enhanced catalyst recyclability and separation. | Exploration of magnetic nanoparticle-supported catalysts. |

Discovery of Novel Reaction Pathways and Methodologies for Derivatization

The functional groups present in this compound, namely the bromo and chloro substituents, offer significant opportunities for derivatization. Future research will likely focus on discovering novel reaction pathways to modify these positions and introduce new functionalities.

C-H Activation: A particularly promising area is the direct C-H functionalization of the quinazoline core and the phenyl ring. bohrium.comwhiterose.ac.ukresearchgate.netrsc.org This would allow for the introduction of new substituents without the need for pre-functionalized starting materials, leading to more efficient and versatile derivatization strategies. bohrium.comwhiterose.ac.ukresearchgate.netrsc.org

Cross-Coupling Reactions: Further exploration of transition-metal-catalyzed cross-coupling reactions at the bromo and chloro positions can lead to a diverse range of derivatives. mdpi.com Developing more efficient and selective catalysts for these transformations will be a key research focus. mdpi.com

Exploration of Undiscovered Chemical Reactivity and Selectivity

A deeper understanding of the chemical reactivity and selectivity of this compound is crucial for its application in various fields. Future studies could investigate:

Regioselectivity: Investigating the regioselectivity of nucleophilic aromatic substitution reactions at the C2 and C4 positions of the quinazoline ring is an important area of research. mdpi.comnih.gov Understanding the factors that govern this selectivity will enable more precise control over the synthesis of specific isomers. mdpi.comnih.gov

Photocatalysis: The use of photoredox catalysis could unveil novel reaction pathways for the functionalization of the quinazoline core under mild conditions. researchgate.net This could lead to the discovery of unprecedented chemical transformations. researchgate.net

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet potential future demands for this compound and its derivatives, the development of scalable and automated synthetic methods is essential.

Continuous Flow Synthesis: The implementation of continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. mtak.hunih.govmdpi.comresearchgate.netcam.ac.uk Adapting the synthesis of the target compound to a flow regime would be a significant step towards its industrial production. mtak.hunih.govmdpi.comresearchgate.netcam.ac.uk

Automation: The integration of automation and robotics with flow chemistry setups can enable high-throughput synthesis and optimization of reaction conditions, accelerating the discovery of new derivatives and their production.

Advanced Spectroscopic and Structural Investigations for Deeper Understanding

A comprehensive understanding of the structural and electronic properties of this compound is fundamental for predicting its reactivity and biological activity.

Computational Studies: The use of computational methods, such as Density Functional Theory (DFT) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies, can provide valuable insights into the molecule's conformation, electronic distribution, and potential interactions with biological targets. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net

Advanced NMR Techniques: The application of advanced 2D-NMR techniques can be crucial for the unambiguous structural elucidation of new derivatives and for studying their dynamic behavior in solution.

Expansion into Emerging Areas of Materials Chemistry and Catalysis

Beyond its potential biological applications, the unique structure of this compound makes it an interesting candidate for exploration in other scientific domains.

Materials Science: The quinazoline scaffold has been investigated for its potential in the development of novel organic light-emitting diodes (OLEDs) and other functional materials. Future research could explore the synthesis of polymers or coordination complexes incorporating the target molecule to create materials with unique photophysical or electronic properties.

Catalysis: The nitrogen atoms in the quinazoline ring could potentially act as ligands for metal catalysts. The synthesis of novel organometallic complexes based on this scaffold could lead to the development of new catalysts for a variety of organic transformations. Furthermore, the possibility of autocatalysis in reactions involving quinazoline derivatives is an emerging area of interest. acs.org

Q & A

Q. What are the common synthetic routes for 2-(2-Bromophenyl)-4-chloro-6-methylquinazoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-bromo-2'-chloroacetophenone derivatives with amidines or via halogenation of quinazoline precursors. Key steps include:

- Cyclization : Use of POCl₃ or PCl₅ as a chlorinating agent to introduce the chloro group at position 4 .

- Bromophenyl Incorporation : Suzuki-Miyaura coupling or direct bromination of phenyl precursors under controlled temperatures (60–80°C) to avoid over-bromination .

- Optimization : Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling efficiency). Monitor intermediates via TLC or HPLC to minimize side products .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl; methyl group at δ 2.4–2.6 ppm) .

- MS : Look for molecular ion peaks at m/z 347 (M⁺ for C₁₅H₁₀BrClN₂) with isotopic signatures matching Br/Cl .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Kinase Inhibition : Screen against EGFR or VEGFR kinases using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting EC₅₀ values and comparing to controls like cisplatin .

Advanced Research Questions

Q. How can contradictory data in synthetic yields (e.g., 40% vs. 70%) be resolved?

- Methodological Answer :

- Variable Analysis : Systematically test parameters:

- Temperature : Higher temps (>100°C) may degrade intermediates; optimize via DSC .

- Catalyst Aging : Freshly prepared Pd catalysts improve coupling efficiency vs. aged batches .

- Side Reactions : Characterize byproducts (e.g., dihalogenated species) via LC-MS and adjust stoichiometry of bromine sources (e.g., NBS vs. Br₂) .

Q. What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or PEG groups at the methyl position, reversible under physiological conditions .

- Co-solvents : Use Cremophor EL or cyclodextrin complexes (test hemolytic activity via erythrocyte lysis assays) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate). Analyze using SHELX-97 to determine bond lengths (e.g., C-Cl: ~1.73 Å; C-Br: ~1.90 Å) and confirm quinazoline planarity .

- DFT Calculations : Compare experimental data with B3LYP/6-31G* optimized structures to validate tautomeric stability .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.